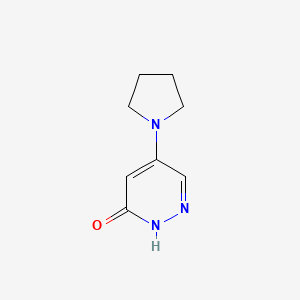![molecular formula C11H18N2 B1437546 3-{[2-(1-Cyclohexen-1-YL)ethyl]-amino}propanenitrile CAS No. 1040689-16-4](/img/structure/B1437546.png)
3-{[2-(1-Cyclohexen-1-YL)ethyl]-amino}propanenitrile
Descripción general
Descripción
“3-{[2-(1-Cyclohexen-1-YL)ethyl]-amino}propanenitrile” is a chemical compound. However, there is limited information available about this specific compound123.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of “3-{[2-(1-Cyclohexen-1-YL)ethyl]-amino}propanenitrile”. However, similar compounds such as “[2-(3-cyclohexen-1-yl)ethyl]trimethoxysilane” and “2-(1-Cyclohexenyl)ethylamine” have been synthesized and used in various applications12.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. However, the specific molecular structure of “3-{[2-(1-Cyclohexen-1-YL)ethyl]-amino}propanenitrile” is not readily available123.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “3-{[2-(1-Cyclohexen-1-YL)ethyl]-amino}propanenitrile”. However, similar compounds have been used as substrates for various chemical reactions2.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, solubility, and stability. Unfortunately, there is no specific information available on the physical and chemical properties of "3-{[2-(1-Cyclohexen-1-YL)ethyl]-amino}propanenitrile"12.Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Heterocyclic Compounds Synthesis : 3-(1-methyl-1H-indol-3-yl)-3-oxo-2-(phenylhydrazono)propanenitrile and its derivatives are used in the synthesis of a wide variety of uniquely substituted heterocyclic substances, displaying promising antimicrobial activities against Gram-negative bacteria, Gram-positive bacteria, and Yeast (Behbehani, Ibrahim, Makhseed, Mahmoud, 2011).
Polyhydroxylated Cyclohexyl-β-amino Acids : The compound serves as a template for the stereocontrolled synthesis of polyhydroxylated cyclohexane β-amino acids derivatives, involving oxidation and base-induced fragmentation strategies (Masesane, Steel, 2003).
Thermoplastic Poly(ester–urethane)s Synthesis : In the biomedical engineering field, the compound is explored for synthesizing thermoplastic poly(ester–urethane)s with modified extenders, altering thermal and mechanical properties based on side group functionality (Brannigan, Walder, Dove, 2016).
Antibacterial Activity of Thiophenes : The compound, when reacted with piperidine, sodium sulfide, chloroacetonitrile, and potassium carbonate, results in products showing significant antibacterial activities (Al-Adiwish, Yaacob, Adan, Nazlina, 2012).
Enantioselective Reactions : It's used in chiral ligand reactions for the enantioselective addition of diethylzinc to benzaldehyde, yielding various chiral secondary alcohols with high enantioselectivity (Asami, Miyairi, Sasahara, Ichikawa, Hosoda, Ito, 2015).
Structural and Spectroscopic Studies
Polymorphism in Pharmaceuticals : Two polymorphic forms of a related compound are characterized using spectroscopic and diffractometric techniques, highlighting the challenges in analytical and physical characterization due to their similar spectra and diffraction patterns (Vogt, Williams, Johnson, Copley, 2013).
Crystal Structures of Coordination Polymers : The compound is involved in synthesizing coordination polymers with mercury thiocyanate, leading to different structures and luminescent properties (Jin, Wang, Zhang, Yang, Zhang, Wu, Tian, Zhou, 2013).
Complex Formation with Metals : The compound forms complexes with palladium, cadmium, and mercury, studied through elemental analysis, spectroscopy, and crystallography, revealing diverse coordination environments and hydrogen bond motifs (Hakimi, Mardani, Moeini, Mohr, Fernandes, 2014).
Safety And Hazards
The safety and hazards of a compound refer to its potential risks and dangers during handling and use. Unfortunately, there is no specific information available on the safety and hazards of "3-{[2-(1-Cyclohexen-1-YL)ethyl]-amino}propanenitrile"4.
Direcciones Futuras
The future directions of a compound refer to its potential applications and research opportunities. Unfortunately, there is no specific information available on the future directions of "3-{[2-(1-Cyclohexen-1-YL)ethyl]-amino}propanenitrile"5.
Please note that the information provided is based on the available resources and may not be fully comprehensive. For more detailed information, it is recommended to consult scientific literature or experts in the field.
Propiedades
IUPAC Name |
3-[2-(cyclohexen-1-yl)ethylamino]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c12-8-4-9-13-10-7-11-5-2-1-3-6-11/h5,13H,1-4,6-7,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWLOZLTXUSUHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-(1-Cyclohexen-1-YL)ethyl]-amino}propanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}-3-[(1E)-(hydroxyimino)methyl]urea](/img/structure/B1437464.png)
![1-(3,4-dimethylphenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1437466.png)
![3-[(2-Furylmethyl)amino]-N-methylpropanamide](/img/structure/B1437469.png)

![2-Methyl-N-[4-(pentyloxy)benzyl]-2-propanamine](/img/structure/B1437473.png)
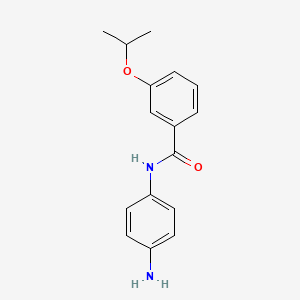
![N-(3-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1437475.png)
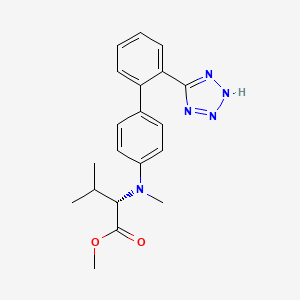
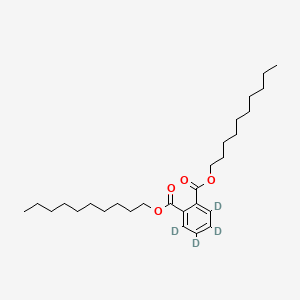
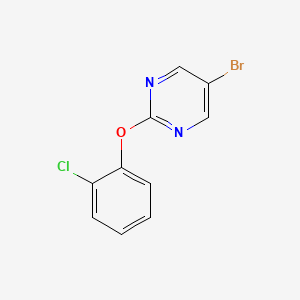

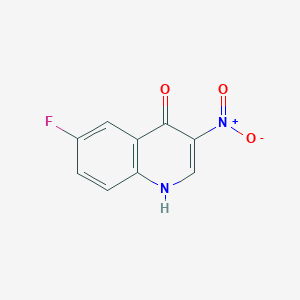
![6-chloro-N-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1437483.png)
